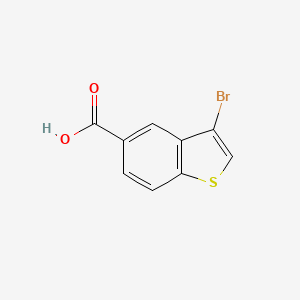

3-Bromo-1-benzothiophene-5-carboxylic acid

Description

3-Bromo-1-benzothiophene-5-carboxylic acid is a brominated heterocyclic compound featuring a benzothiophene core substituted with a bromine atom at position 3 and a carboxylic acid group at position 4. Benzothiophene derivatives are sulfur-containing aromatic systems widely utilized in medicinal chemistry, material science, and organic synthesis due to their electronic properties and biological activity. The bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid group facilitates solubility and coordination chemistry.

Properties

IUPAC Name |

3-bromo-1-benzothiophene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2S/c10-7-4-13-8-2-1-5(9(11)12)3-6(7)8/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWRIAILPXDZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379369-55-7 | |

| Record name | 3-bromo-1-benzothiophene-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-benzothiophene-5-carboxylic acid typically involves the bromination of 1-benzothiophene-5-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes where the bromination reaction is conducted in a controlled manner to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization or chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-benzothiophene-5-carboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are used.

Major Products

Substitution: Products include 3-amino-1-benzothiophene-5-carboxylic acid or 3-alkoxy-1-benzothiophene-5-carboxylic acid.

Oxidation: Products include 3-bromo-1-benzothiophene-5-carboxylic sulfoxide or sulfone.

Reduction: Products include 3-bromo-1-benzothiophene-5-carboxaldehyde or 3-bromo-1-benzothiophene-5-methanol.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves:

- Bromination : The introduction of bromine is achieved through the treatment of 1-benzothiophene-5-carboxylic acid with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

- Carboxylation : Following bromination, the compound can undergo carboxylation using carbon dioxide under specific conditions to yield the desired product.

These methods allow for the production of high-purity compounds suitable for research applications.

Organic Synthesis

3-Bromo-1-benzothiophene-5-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in various chemical reactions such as:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles like amines or thiols.

- Coupling Reactions : It can engage in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in drug development.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains.

- Anticancer Activity : Investigations into its mechanism of action suggest it may inhibit specific kinases or disrupt cellular signaling pathways involved in cancer progression.

The compound’s ability to influence biochemical pathways makes it a candidate for further exploration in drug discovery.

Materials Science

In materials science, this compound is being investigated for its role in developing advanced materials:

- Organic Semiconductors : Its unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).

- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance conductivity and stability.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of derivatives of benzothiophene compounds, including this compound. The research demonstrated that certain modifications to the benzothiophene structure enhanced cytotoxicity against cancer cell lines, indicating the potential for developing new therapeutic agents based on this scaffold.

Case Study 2: Organic Electronics

Research conducted on organic semiconductor devices highlighted the use of this compound as a key component in enhancing charge transport properties. The findings revealed that incorporating this compound into device architectures improved performance metrics such as efficiency and stability under operational conditions.

Mechanism of Action

The mechanism by which 3-Bromo-1-benzothiophene-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Positional Isomers

The positional isomer 5-Bromo-1-benzothiophene-2-carboxylic acid (CAS: 7312-10-9) differs in the placement of the carboxylic acid group (position 2 vs. 5). Key distinctions include:

- Electronic Effects : The carboxylic acid at position 2 may exert stronger electron-withdrawing effects on the benzothiophene ring compared to position 5, altering reactivity in electrophilic substitutions.

- Applications : The 2-carboxylic acid isomer is reported in ligand design for metal-organic frameworks (MOFs), while the 5-carboxylic acid variant is more commonly used in medicinal chemistry .

Table 1: Comparison of Benzothiophene Derivatives

| Compound Name | Substituent Positions | CAS Number | Key Applications |

|---|---|---|---|

| 3-Bromo-1-benzothiophene-5-carboxylic acid | Br (C3), COOH (C5) | Not explicitly provided | Drug intermediates, materials |

| 5-Bromo-1-benzothiophene-2-carboxylic acid | Br (C5), COOH (C2) | 7312-10-9 | MOF synthesis |

Heterocyclic Analogs: Isothiazole Derivatives

3-Bromo-4-phenylisothiazole-5-carboxylic acid and 3-bromoisothiazole-5-carboxylic acid () replace the benzothiophene core with an isothiazole ring. Differences include:

- Synthesis : Isothiazoles are synthesized via cyclocondensation of thioamides, whereas benzothiophenes often require transition metal-catalyzed cyclization.

- Stability : The isothiazole ring is more electron-deficient, increasing susceptibility to nucleophilic attack compared to benzothiophene.

- Biological Activity : Isothiazole derivatives are prominent in antimicrobial agents, while benzothiophenes are prioritized in oncology .

Brominated Thiophene Carboxylic Acids

2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid (CAS: 1160474-66-7, ) features a simpler thiophene ring. Key contrasts:

- Reactivity: The acetylated amino group in this compound enables hydrogen bonding, unlike the benzothiophene analog.

- Solubility: The additional amino group improves aqueous solubility, making it favorable for biochemical assays .

Research Findings and Key Differences

Reactivity in Cross-Coupling Reactions

- The bromine in this compound is sterically accessible for coupling reactions, whereas in isothiazole analogs, the phenyl group (e.g., 4-phenylisothiazole) may hinder reactivity .

- Positional isomers (e.g., 2-carboxylic acid vs. 5-carboxylic acid) show divergent regioselectivity in palladium-catalyzed reactions due to electronic effects .

Thermal and Chemical Stability

- Benzothiophene derivatives generally exhibit higher thermal stability than isothiazoles due to extended aromaticity.

- Carboxylic acid groups at position 5 (vs. 2) reduce ring strain, enhancing stability under acidic conditions .

Biological Activity

3-Bromo-1-benzothiophene-5-carboxylic acid is an organosulfur compound with significant potential in biological research and therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiophene core substituted with a bromine atom at the 3-position and a carboxylic acid group at the 5-position. Its molecular formula is with a molecular weight of approximately 257.11 g/mol, which suggests favorable bioavailability characteristics for pharmaceutical applications.

The biological activity of this compound is linked to its ability to interact with various cellular targets, including enzymes and receptors. It has been implicated in several biochemical pathways that are critical for:

- Antitumor Activity : The compound has shown potential in inhibiting tumor growth through mechanisms such as enzyme inhibition and disruption of cellular signaling pathways.

- Antibacterial Effects : Research indicates that derivatives of benzothiophene exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Antioxidative Properties : The compound's structure allows it to participate in redox reactions, contributing to its antioxidative capabilities.

Antitumor Activity

Studies have demonstrated that this compound can inhibit specific cancer cell lines. For example, in vitro testing has shown that compounds with similar structures can induce apoptosis in leukemia cells, highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound has been evaluated for its effectiveness against various bacterial strains. In particular, benzothiophene derivatives have been found to possess significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Case Studies and Experimental Data

Several studies have investigated the biological activity of benzothiophene derivatives, including this compound:

- Antitubercular Activity : A study reported that benzothiophene derivatives exhibited potent antitubercular activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) significantly lower than those of existing drugs .

- Enzyme Inhibition : Research has shown that this compound might act as an enzyme inhibitor, affecting pathways involved in cancer cell proliferation. For instance, it has been linked to histone deacetylase (HDAC) inhibition, which is crucial for regulating gene expression related to cancer progression .

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-bromo-1-benzothiophene-5-carboxylic acid?

- Methodology : Bromination of benzothiophene precursors followed by carboxylation is a common approach. For example, bromination at the 3-position can be achieved using bromine in the presence of Lewis acids (e.g., FeBr₃), followed by Friedel-Crafts acylation or direct carboxylation using CO₂ under high-pressure conditions. Post-synthetic purification often involves recrystallization from ethanol/water mixtures, with reported melting points around 284–287°C for structurally similar compounds .

- Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and confirm regioselectivity using ¹H NMR (e.g., aromatic proton splitting patterns) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., downfield shifts for carboxylic protons at ~12–13 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Melting Point Analysis : Compare observed values with literature data (e.g., 284–287°C for 5-bromobenzo[b]thiophene-3-carboxylic acid) .

Q. What are typical reactions involving the carboxylic acid group in this compound?

- Functionalization Strategies :

- Amidation : React with SOCl₂ to form the acid chloride, followed by treatment with amines (e.g., NH₃ for primary amides) .

- Esterification : Use H₂SO₄ as a catalyst in methanol to form methyl esters, facilitating further derivatization .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination of benzothiophene derivatives be addressed?

- Directed Bromination : Introduce electron-withdrawing groups (e.g., carboxylic acids) to direct bromination to specific positions. For example, the carboxylic acid at C5 in 1-benzothiophene directs bromination to C3 due to meta-directing effects .

- Alternative Methods : Use N-bromosuccinimide (NBS) with UV light for radical bromination, which may favor different regioselectivity under controlled conditions .

Q. How can contradictions in reported physicochemical data (e.g., melting points) be resolved?

- Resolution Strategies :

- Differential Scanning Calorimetry (DSC) : Confirm thermal behavior and detect polymorphic forms.

- Recrystallization Optimization : Vary solvent systems (e.g., DMF/H₂O vs. EtOH/H₂O) to isolate pure crystalline phases .

- Case Study : Discrepancies in melting points (e.g., 284–287°C vs. 188–190°C for brominated thiophene analogs) may arise from impurities or isomer coexistence; HPLC-MS can identify co-eluting contaminants .

Q. What computational approaches predict the bioactivity of this compound derivatives?

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., microbial leucyl-tRNA synthetase). The trifluoromethyl group in analogs enhances binding affinity via hydrophobic interactions .

- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ values of substituents) with antimicrobial activity to guide synthetic prioritization .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for this substrate?

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures, with K₂CO₃ as a base, enables efficient coupling with arylboronic acids .

- Challenges : Steric hindrance from the bromine and carboxylic acid groups may reduce yields; microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.